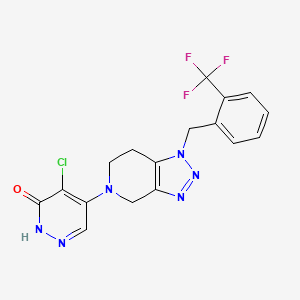
Trpc5-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trpc5-IN-2 is a compound that acts as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 is a nonselective cation channel that is permeable to calcium ions and is involved in various physiological processes, including neuronal growth, cardiovascular function, and sensory perception . Inhibitors of TRPC5, such as this compound, have shown promise in the treatment of conditions like anxiety, depression, and kidney disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trpc5-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies for TRPC5 inhibitors often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions
Trpc5-IN-2 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Trpc5-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
Trpc5-IN-2 exerts its effects by binding to specific sites on the TRPC5 channel, thereby stabilizing the channel in a nonconductive closed state. This prevents the influx of calcium ions into the cell, which in turn modulates various cellular processes. The molecular targets and pathways involved include the voltage sensor-like domain and the extracellular side of the TRPC5 channel .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trpc5-IN-2 include:
Clemizole: Another TRPC5 inhibitor that binds inside the voltage sensor-like domain of each subunit.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory mechanism compared to other TRPC5 inhibitors. Its distinct chemical structure and interaction with the TRPC5 channel make it a valuable tool for studying the channel’s function and for developing new therapeutic agents .
Propriétés
Formule moléculaire |
C17H14ClF3N6O |
|---|---|
Poids moléculaire |
410.8 g/mol |
Nom IUPAC |
5-chloro-4-[1-[[2-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28) |
Clé InChI |
BFECTYCINFLEKN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
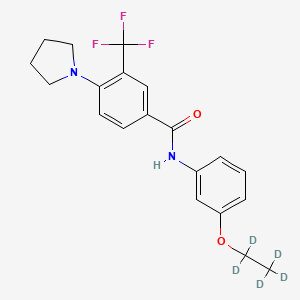
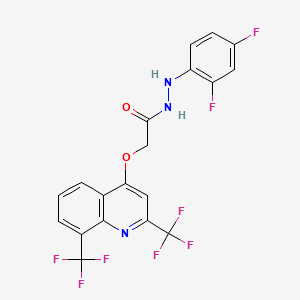
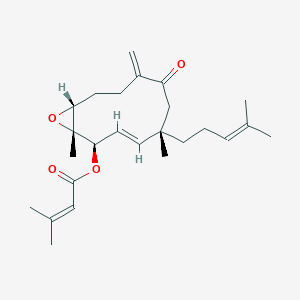

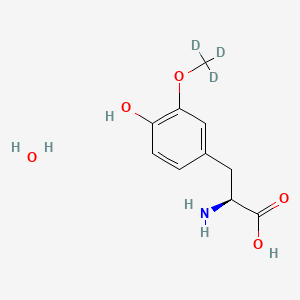
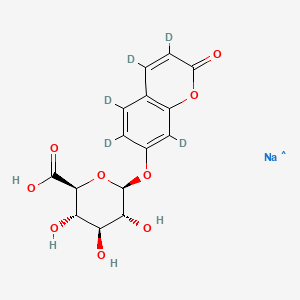

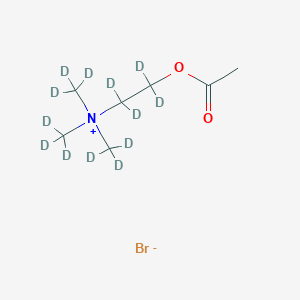
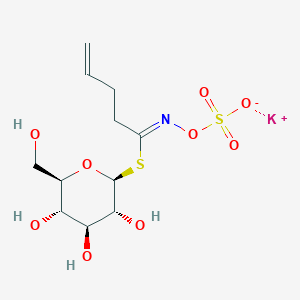

![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)

